molecular formula C8H16ClNO2 B1463718 Methyl azepane-2-carboxylate hydrochloride CAS No. 34459-10-4

Methyl azepane-2-carboxylate hydrochloride

Cat. No. B1463718
CAS RN: 34459-10-4
M. Wt: 193.67 g/mol
InChI Key: BNHXNHZLTSGLMV-UHFFFAOYSA-N
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Description

“Methyl azepane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 34459-10-4 . It has a molecular weight of 193.67 . It is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of “Methyl azepane-2-carboxylate hydrochloride” is C8H16ClNO2 . This indicates that it contains eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl azepane-2-carboxylate hydrochloride” is a powder . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .

Scientific Research Applications

Crystallographic Studies

  • Crystal Structure Analysis: Methyl azepane-2-carboxylate hydrochloride has been studied for its crystal structure, revealing a complex tetracyclic system. This structure comprises three five-membered rings and a seven-membered azepane ring, offering insights into molecular conformations useful for material science and crystallography (Toze et al., 2015).

Synthesis and Drug Development

  • Asymmetric Synthesis for Drug Discovery: This compound has been pivotal in the development of asymmetric synthesis methods for drug discovery. It facilitates the creation of 5-substituted-azepane-2-carboxylate derivatives, essential for generating structurally diverse molecules in pharmaceutical research (Wishka et al., 2011).

Enzyme Inhibition Studies

  • Protein Kinase B (PKB) Inhibition

    Research involving novel azepane derivatives, including methyl azepane-2-carboxylate hydrochloride, has been conducted to evaluate their efficacy in inhibiting protein kinase B (PKB), an enzyme implicated in several diseases. This research is critical for developing new therapeutic agents (Breitenlechner et al., 2004).

  • Pharmacological Properties

    Azepane-based compounds, including methyl azepane-2-carboxylate hydrochloride, have shown a range of pharmacological properties. The structural diversity of these compounds makes them suitable for new therapeutic agent discovery in various disease treatments (Zha et al., 2019).

Chemical Synthesis and Optimization

  • Ionic Liquids Synthesis

    The compound has been used in synthesizing new families of room temperature ionic liquids. This transformation mitigates disposal issues in the polyamide industry, demonstrating its application in green chemistry (Belhocine et al., 2011).

  • Enantioselective Synthesis

    Methyl azepane-2-carboxylate hydrochloride plays a role in the enantioselective functionalization of amines, crucial in drug discovery. This method affords high enantioselectivities, important for creating bioactive compounds with specific orientations (Jain et al., 2016).

Glycosidase Inhibition

  • Glycosidase Inhibition for Therapeutic Applications: Research on branched tetra- and pentahydroxylated azepanes, derivable from methyl azepane-2-carboxylate hydrochloride, has shown that these compounds are effective glycosidase inhibitors. This property is significant in developing treatments for various metabolic disorders (Li et al., 2012).

Safety And Hazards

The safety information for “Methyl azepane-2-carboxylate hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

methyl azepane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHXNHZLTSGLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681045
Record name Methyl azepane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl azepane-2-carboxylate hydrochloride

CAS RN

34459-10-4
Record name Methyl azepane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl azepane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IHK Spydevold - 2022 - duo.uio.no
Due to the increase in antibacterial resistance, the world is in need of new, powerful antibacterial agents and synthetic methods to halter this trend. This study focused on broadening the …
Number of citations: 0 www.duo.uio.no

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